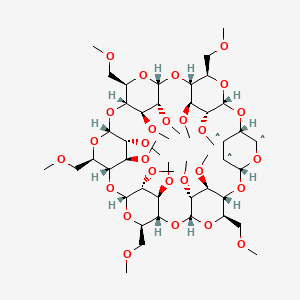

Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin

Vue d'ensemble

Description

Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin (Hexa-MCD) is a cyclic oligosaccharide composed of six glucose units linked by α-1,4 glycosidic bonds. It is a member of the cyclodextrin family, which is a group of cyclic oligosaccharides with a hydrophobic cavity surrounded by a hydrophilic outer surface. Hexa-MCD has a variety of applications in the fields of biochemistry, drug delivery, and molecular recognition.

Applications De Recherche Scientifique

Crystal Structure Analysis

Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin, referred to as methyl-α-CDx, has been extensively studied for its crystal structure. Research reveals that methyl-α-CDx forms inclusion complexes with various molecules, such as p-nitrophenol and benzaldehyde. These complexes have a characteristic shape of a truncated hexagonal cone, in which guest molecules like p-nitrophenol and benzaldehyde are inserted. The studies provide detailed insights into the molecular geometry and interactions within these complexes (Harata, Uekama, Otagiri, & Hirayama, 1982).

Enzymatic Reaction Influence

Methyl-α-CDx and its derivatives have been investigated for their influence on enzymatic reactions. A study showed that these compounds can behave like classical inhibitors of enzymatic reactions due to their ability to form inclusion complexes. This capability affects substrate concentration and the flexibility of enzyme molecules, demonstrating the potential of cyclodextrins in modulating enzymatic activities (Gubica, Pełka, Pałka, Temeriusz, & Kańska, 2011).

Chiral Separation

Research has also shown the application of methyl-α-CDx in chiral separation. It has been used in crystalline inclusion complexes with chiral molecules like mandelic acid, displaying different structural configurations for S- and R- enantiomers. These findings highlight the potential of methyl-α-CDx in chiral recognition and separation processes (Harata, Uekama, Otagiri, & Hirayama, 1987).

Interaction with Substituted Benzenes

Methyl-α-CDx's interaction with substituted benzenes has been studied using circular dichroism spectroscopy. This research helps to understand the host-guest interaction dynamics and the thermodynamics of complex formation, which are crucial for developing new molecular recognition systems (Harata, Tsuda, Uekama, Otagiri, & Hirayama, 1988).

Capillary Electrophoresis Applications

Methyl-α-CDx has been utilized in capillary electrophoresis for enantiomer separations. Its unique molecular structure enables the separation of different drug enantiomers, highlighting its potential in analytical chemistry and pharmaceutical research (Koppenhoefer, Zhu, Jakob, Wuerthner, & Lin, 2000).

Mécanisme D'action

Target of Action

The primary target of Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin (Me18-α-CD) is the oxidized iodide species . This compound is utilized in the host-guest complexation with these species .

Mode of Action

The interaction of Me18-α-CD with the oxidized iodide species results in the formation of a Me18-α-CD–pentaiodide (I5−) complex . This complexation is in remarkable contrast to the previously reported triiodide complex α-CD–I3− .

Biochemical Pathways

The formation of the Me18-α-CD–I5− complex affects the solution equilibrium of the redox couples . The chemical structure of the host compounds can be tuned to control this equilibrium .

Result of Action

The result of the action of Me18-α-CD is the enhancement of the Seebeck coefficient of the I−/I3− thermocell . A large Seebeck coefficient (Se) of 1.9 mV K−1 was recorded for the I−/I3− thermocell by utilizing the host-guest complexation of Me18-α-CD with the oxidized iodide species .

Action Environment

The action of Me18-α-CD is influenced by environmental factors such as the presence of an electrolyte like potassium chloride . The precipitation of the α-CD–I3− complex in the presence of an electrolyte is a problem in thermocells . This issue was solved by using me18-α-cd as a host compound .

Propriétés

InChI |

InChI=1S/C50H85O27/c1-51-19-25-31-36(56-6)42(62-12)47(69-25)75-33-27(21-53-3)71-49(44(64-14)38(33)58-8)77-35-29(23-55-5)72-50(45(65-15)40(35)60-10)76-34-28(22-54-4)70-48(43(63-13)39(34)59-9)74-32-26(20-52-2)68-46(41(61-11)37(32)57-7)67-24-16-17-30(73-31)66-18-24/h16-18,24-50H,19-23H2,1-15H3/t24-,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50+/m0/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSUZPPPVOAOGM-XJKUUVBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7[CH][CH]C(O2)O[CH]7)COC)COC)COC)COC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@H]7[CH][CH][C@@H](O2)O[CH]7)COC)COC)COC)COC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H85O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849632 | |

| Record name | PUBCHEM_71434225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1118.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68715-56-0 | |

| Record name | PUBCHEM_71434225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

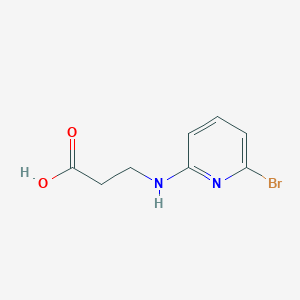

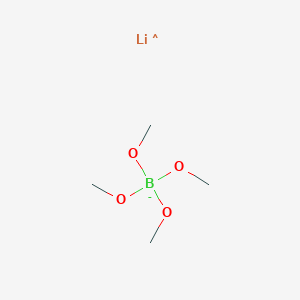

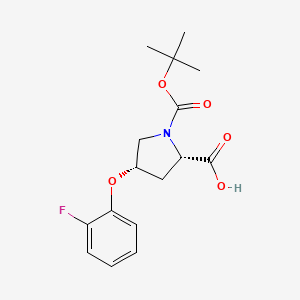

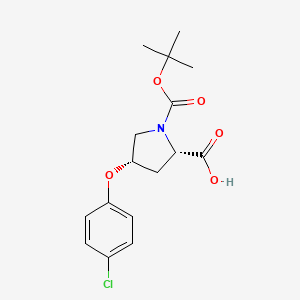

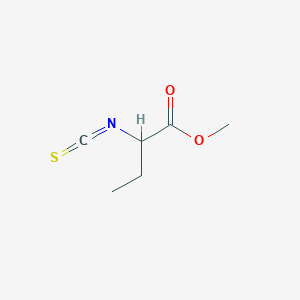

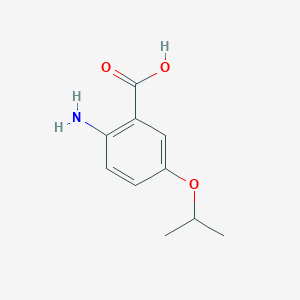

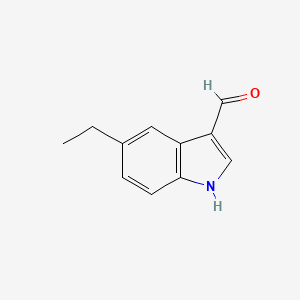

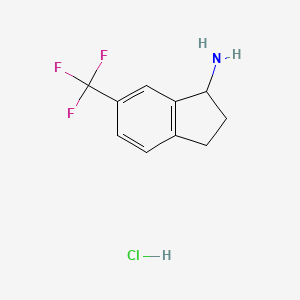

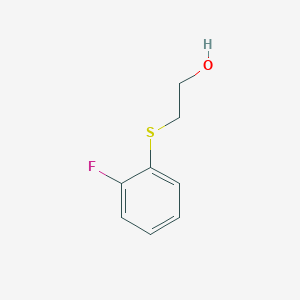

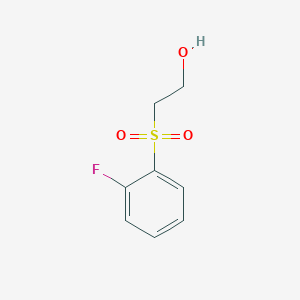

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one](/img/structure/B3150300.png)